N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including oxazole, sulfonamide, triazinoindole, and thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride.
Synthesis of the triazinoindole moiety: This can be synthesized through a series of cyclization and functional group transformations.
Coupling reactions: The final compound is formed by coupling the intermediate products through thioether and amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Chemical Industry: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide” depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of enzymes, binding to receptors, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide" shares structural similarities with other sulfonamide and triazinoindole compounds.
Uniqueness
Functional Groups: The combination of oxazole, sulfonamide, triazinoindole, and thioether groups makes this compound unique.
Properties
Molecular Formula |
C25H25N7O4S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N7O4S2/c1-14(2)32-20-8-6-5-7-19(20)22-23(32)27-25(29-28-22)37-13-21(33)26-17-9-11-18(12-10-17)38(34,35)31-24-15(3)16(4)30-36-24/h5-12,14,31H,13H2,1-4H3,(H,26,33) |
InChI Key |
HGCPIEMEPHSETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C(C)C)N=N3 |
Origin of Product |
United States |
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